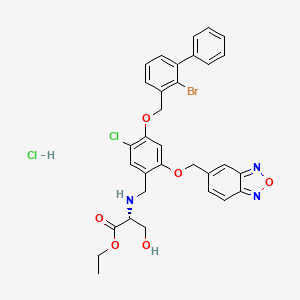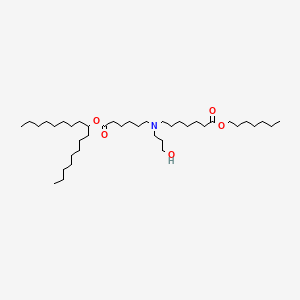
3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(1-(((3S)-1-(1-oxo-2-propen-1-yl)-3-pyrrolidinyl)oxy)-3-isoquinolinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAK-020 is a highly selective, orally available covalent inhibitor of Bruton tyrosine kinase. Bruton tyrosine kinase is a cytoplasmic kinase belonging to the Tec family, which plays a crucial role in B-cell receptor signaling and Fc receptor signaling. TAK-020 has shown promise in the treatment of autoimmune diseases and certain types of cancer due to its ability to inhibit Bruton tyrosine kinase effectively .
Vorbereitungsmethoden
TAK-020 is synthesized through a series of chemical reactions involving the formation of pharmaceutical cocrystals. The preparation methods include the solid grinding method and the slurry method, which consider thermodynamic factors that dominate cocrystal formation. The cocrystals of TAK-020 with gentisic acid were selected based on their enhanced dissolution rate and physicochemical properties .
Synthetic Routes and Reaction Conditions:
Solid Grinding Method: This method involves grinding TAK-020 with gentisic acid to form cocrystals. The process is optimized to achieve a definitive stoichiometric ratio.
Slurry Method: In this method, TAK-020 and gentisic acid are mixed in a solvent to form a slurry, which is then evaporated to obtain the cocrystals.
Industrial Production Methods: The industrial production of TAK-020 involves continuous manufacturing techniques to ensure consistent quality and scalability. The process includes in-line monitoring and process analytical technology to maintain the desired physicochemical properties .
Analyse Chemischer Reaktionen
TAK-020 undergoes various chemical reactions, including:
Oxidation: TAK-020 can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions can modify the chemical structure of TAK-020, potentially altering its pharmacological properties.
Substitution: TAK-020 can participate in substitution reactions, where functional groups are replaced by other groups, affecting its activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of TAK-020 .
Wissenschaftliche Forschungsanwendungen
TAK-020 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of Bruton tyrosine kinase and its effects on B-cell receptor signaling.
Biology: Investigated for its role in modulating immune responses and its potential as a therapeutic agent for autoimmune diseases.
Medicine: TAK-020 is being studied for its efficacy in treating rheumatoid arthritis, systemic lupus erythematosus, and certain types of cancer.
Industry: Utilized in the development of pharmaceutical formulations with enhanced solubility and bioavailability
Wirkmechanismus
TAK-020 exerts its effects by covalently binding to the active site of Bruton tyrosine kinase, thereby inhibiting its activity. This inhibition disrupts B-cell receptor signaling and Fc receptor signaling, leading to reduced activation and proliferation of B-cells. The molecular targets and pathways involved include the phosphoinositide 3-kinase (PI3K), mitogen-activated protein kinase (MAPK), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .
Vergleich Mit ähnlichen Verbindungen
TAK-020 is compared with other Bruton tyrosine kinase inhibitors, such as:
Ibrutinib: An irreversible inhibitor of Bruton tyrosine kinase used in the treatment of B-cell malignancies.
Acalabrutinib: A selective, irreversible Bruton tyrosine kinase inhibitor with fewer off-target effects.
Zanubrutinib: Another irreversible Bruton tyrosine kinase inhibitor with improved pharmacokinetic properties.
Uniqueness of TAK-020: TAK-020 is unique due to its high selectivity for Bruton tyrosine kinase and its enhanced oral absorption through cocrystal formation with gentisic acid. This results in improved solubility and bioavailability compared to other Bruton tyrosine kinase inhibitors .
Eigenschaften
CAS-Nummer |
1627603-21-7 |
|---|---|
Molekularformel |
C18H17N5O3 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
3-[1-[(3S)-1-prop-2-enoylpyrrolidin-3-yl]oxyisoquinolin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C18H17N5O3/c1-2-15(24)23-8-7-12(10-23)26-17-13-6-4-3-5-11(13)9-14(19-17)16-20-18(25)22-21-16/h2-6,9,12H,1,7-8,10H2,(H2,20,21,22,25)/t12-/m0/s1 |
InChI-Schlüssel |
HIMUHMBGRATXMK-LBPRGKRZSA-N |
Isomerische SMILES |
C=CC(=O)N1CC[C@@H](C1)OC2=NC(=CC3=CC=CC=C32)C4=NNC(=O)N4 |
Kanonische SMILES |
C=CC(=O)N1CCC(C1)OC2=NC(=CC3=CC=CC=C32)C4=NNC(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)
![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)




![[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate](/img/structure/B11934542.png)
![4-{5-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine](/img/structure/B11934546.png)
![1-[4-[3-fluoro-4-[[(3R,6S)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone](/img/structure/B11934547.png)

![[4-[2-(Fluoromethoxy)phenyl]phenyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B11934557.png)

![methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B11934575.png)
![undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11934576.png)
